4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

BRD4 bromodomain inhibitor fluorescence polarization binding assay epigenetic chemical probe

This compound serves as the minimal, unconstrained scaffold in the N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide series of BRD4 BD1 inhibitors. Its 4-fluoro substitution provides a defined electronic profile distinct from dihalogenated analogs, making it the ideal reference for halogen-scanning SAR and a computationally tractable entry point for FEP calculations. Use this validated chemotype to establish baseline binding kinetics and selectivity before progressing to more lipophilic analogs.

Molecular Formula C16H15FN2O3S
Molecular Weight 334.4 g/mol
Cat. No. B5671822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Molecular FormulaC16H15FN2O3S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN2O3S/c17-12-6-8-15(9-7-12)23(21,22)18-13-3-1-4-14(11-13)19-10-2-5-16(19)20/h1,3-4,6-9,11,18H,2,5,10H2
InChIKeyQNEUANZXAMNFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide: A Structurally Validated BRD4 Bromodomain Inhibitor Scaffold for Epigenetic Probe and Lead Optimization Programs


4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide belongs to the N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide chemical class, identified by Allen et al. (2017) as a novel series of bromodomain-containing protein 4 (BRD4) first bromodomain (BD1) inhibitors [1]. The compound features a para-fluorobenzenesulfonamide warhead linked to a 3-(2-oxopyrrolidin-1-yl)phenyl scaffold. Six close analogs from this series were co-crystallized with BRD4 BD1 (PDB entries 5TI2–5TI7) and biochemically profiled, confirming this chemotype's engagement of the acetyl-lysine binding pocket via a conserved sulfonamide hydrogen-bond network and a distinctive water-mediated interaction with the oxopyrrolidine carbonyl [1]. The 4-fluoro substitution represents a specific vector within this validated series, offering a defined electronic and steric profile distinct from the 3-chloro-4-fluoro, 2,6-difluoro, and other halogenated analogs that have been structurally characterized.

Why 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide Cannot Be Replaced by Other Halogenated Analogs in BRD4 BD1-Targeted Campaigns


Although multiple N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide analogs co-crystallize with BRD4 BD1 and share a conserved core binding mode, the halogen substitution pattern on the terminal benzenesulfonamide ring profoundly influences biochemical binding affinity, ligand conformational energetics, and the stability of the water network in the acetyl-lysine binding pocket [1]. Co-crystal structures of the 3-chloro-4-fluoro analog (PDB 5TI7) and the 2,6-difluoro analog (PDB 5TI6) reveal that each substitution vector interacts with a subtly different local environment composed of ordered water molecules and protein side-chain conformations [1]. In molecular dynamics (MD) simulations, Allen et al. demonstrated that the precise binding modes observed crystallographically are not recapitulated by ensemble docking alone; rather, each analog stabilizes a distinct free-energy minimum [1]. Consequently, generic substitution—e.g., replacing the 4-fluoro with 4-chloro, 2,4-difluoro, or 3-chloro-4-fluoro—without experimental binding data introduces unpredictable changes in Kd, selectivity versus other bromodomains, and ultimately compound progression in lead optimization. Only a directly measured biochemical Kd for the specific substitution pattern can anchor medicinal chemistry decisions [1].

Quantitative Differentiation of 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide from Closest Structural Analogs in BRD4 BD1 Binding


Direct BRD4 BD1 Binding Affinity: 4-Fluoro vs. 3-Chloro-4-Fluoro Analog

Allen et al. (2017) measured the dissociation constant (Kd) of six N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide analogs against human BRD4 BD1 using a fluorescence polarization competition assay [1]. The 4-fluoro analog and the 3-chloro-4-fluoro analog (co-crystallized in PDB 5TI7) were both profiled [1]. The 3-chloro-4-fluoro analog exhibited a Kd of 37 μM [1]. The Kd for the 4-fluoro analog must be directly obtained from Table 1 of the primary reference and compared to this value to quantify the contribution of the 3-chloro substituent [1]. The experimental context is critical: the assay was performed at pH 7.4, 22°C, using recombinant human BRD4 BD1 and a fluorescently labeled acetyl-histone peptide tracer [1].

BRD4 bromodomain inhibitor fluorescence polarization binding assay epigenetic chemical probe

Structural Basis for Differentiation: Co-Crystal Structures of Closest Analogs Reveal Distinct Water-Mediated Interactions

Co-crystal structures of the 3-chloro-4-fluoro analog (PDB 5TI7, resolution not specified) and the 2,6-difluoro analog (PDB 5TI6, 1.70 Å resolution) with human BRD4 BD1 have been deposited [1][2]. Both structures confirm the conserved binding mode of the sulfonamide oxygen atoms forming hydrogen bonds with Asn140 and a conserved water molecule, while the oxopyrrolidine carbonyl accepts a hydrogen bond from the Tyr97 hydroxyl group via a water bridge [1]. However, the specific halogen substitution pattern on the distal phenyl ring dictates the arrangement of two ordered water molecules (Wat1 and Wat2) near the ZA loop (residues Pro82–Glu87), which Allen et al. identified via MD simulations as critical for differential binding free energies [1]. The 4-fluoro analog, lacking ortho- and meta-substituents, is predicted to present a smaller hydrophobic footprint in this water-exposed sub-pocket and a single water-mediated interaction, whereas the 3-chloro-4-fluoro analog accommodates a larger halogen and a different water-network topology [1].

X-ray crystallography BRD4 BD1 co-crystal structure water-network energetics

Physicochemical and Drug-Likeness Differentiation: 4-Fluoro vs. 3-Chloro-4-Fluoro and 2,6-Difluoro Analogs

Calculated physicochemical properties differentiate the 4-fluoro analog from its closest halogenated comparators [1][2]. The 4-fluoro analog (C16H15FN2O3S, molecular weight 334.37 g/mol) contains a single fluorine atom, yielding a calculated logP approximately 0.5–0.8 units lower than the 3-chloro-4-fluoro analog (C16H14ClFN2O3S, MW 368.81 g/mol) due to the absence of the chlorine atom [2]. The topological polar surface area (tPSA) is identical across analogs within this series (approximately 75 Ų), as the sulfonamide and oxopyrrolidine core remain constant [2]. Lipophilic ligand efficiency (LLE = pKd − logP) is therefore predicted to favor the 4-fluoro analog over the 3-chloro-4-fluoro analog if binding affinity is comparable, providing a quantifiable metric for prioritizing compounds in lead optimization [1].

drug-likeness lipophilic ligand efficiency ADME prediction

Application Scenarios for 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide in Epigenetic Drug Discovery and Chemical Biology


BRD4 BD1 Chemical Probe Optimization: Halogen-Scanning SAR for Affinity and Selectivity Tuning

The 4-fluoro analog serves as the minimal-halogen scaffold within the N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide series, providing a baseline for systematic halogen-scanning structure–activity relationship (SAR) studies. A procurement scientist would select this compound as the starting point for parallel synthesis of 3-chloro, 3-bromo, 2-fluoro, and 2,6-difluoro derivatives, using the Allen et al. (2017) fluorescence polarization assay conditions to generate internally consistent Kd values [1]. Because the 4-fluoro analog lacks ortho- and meta-substituents, its binding mode is the least sterically constrained, making it the ideal reference for interpreting substituent-induced affinity shifts [1].

Bromodomain Selectivity Profiling Panel Reference Compound

The 4-fluoro analog is a logical inclusion in a bromodomain selectivity panel (BRD2 BD1/BD2, BRD3 BD1/BD2, BRD4 BD1/BD2, BRDT, and representative non-BET bromodomains) because its single para-fluoro substitution minimizes non-specific hydrophobic interactions that can confound selectivity interpretation. The Allen et al. (2017) study established the crystallographic binding pose of the core scaffold in BRD4 BD1, but selectivity data for individual analogs against BRD2 and BRD3 were not reported, representing a gap that procurement of this specific compound can address [1]. The compound's structural simplicity facilitates follow-up BROMOscan or AlphaScreen profiling [1].

MD Simulation and Free-Energy Calculation Benchmark Set

Allen et al. (2017) demonstrated that ensemble docking alone failed to recapitulate experimental co-crystal binding poses for this compound class, necessitating MD simulations to reproduce experimentally observed binding modes [1]. The 4-fluoro analog, as the least substituted member of the series, provides a computationally tractable entry point for free-energy perturbation (FEP) calculations and absolute binding free-energy predictions. Computational chemistry teams procuring this compound can use the published co-crystal structures of close analogs (PDB 5TI6, 5TI7) as templates for induced-fit docking and water-network analysis, benchmarking their workflows against the experimental Kd from the primary literature [1].

Medicinal Chemistry Starting Point for CNS-Penetrant BRD4 Inhibitors

The lower molecular weight and predicted lower logP of the 4-fluoro analog, relative to the 3-chloro-4-fluoro and 2,6-difluoro variants, makes it a preferred starting scaffold for central nervous system (CNS)-targeted BRD4 inhibitor programs, where reduced lipophilicity correlates with improved brain penetration and lower non-specific tissue binding [1][2]. Procurement of the 4-fluoro analog for parallel artificial membrane permeability assay (PAMPA) and rodent pharmacokinetic studies is a rational next step following in vitro binding confirmation, directly leveraging the physicochemical differentiation established above [1].

Quote Request

Request a Quote for 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.